molecular formula C15H26ClNO5 B8173020 Chloromethyl 2-((tert-butoxycarbonyl)amino)-4-(tetrahydro-2H-pyran-4-yl)butanoate

Chloromethyl 2-((tert-butoxycarbonyl)amino)-4-(tetrahydro-2H-pyran-4-yl)butanoate

Cat. No.: B8173020
M. Wt: 335.82 g/mol
InChI Key: SJQBFKMWZRQRQC-UHFFFAOYSA-N
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Description

Chloromethyl 2-((tert-butoxycarbonyl)amino)-4-(tetrahydro-2H-pyran-4-yl)butanoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloromethyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a tetrahydro-2H-pyran-4-yl moiety. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloromethyl 2-((tert-butoxycarbonyl)amino)-4-(tetrahydro-2H-pyran-4-yl)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Formation of the Chloromethyl Group: The chloromethyl group is introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid or other chloromethylating agents.

    Introduction of the Tetrahydro-2H-pyran-4-yl Moiety: This step involves the addition of the tetrahydro-2H-pyran-4-yl group to the intermediate compound, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 2-((tert-butoxycarbonyl)amino)-4-(tetrahydro-2H-pyran-4-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Deprotection: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chloromethyl 2-((tert-butoxycarbonyl)amino)-4-(tetrahydro-2H-pyran-4-yl)butanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a versatile building block for the construction of complex molecules.

    Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Material Science: The compound can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Chloromethyl 2-((tert-butoxycarbonyl)amino)-4-(tetrahydro-2H-pyran-4-yl)butanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved can vary, but often include enzymes, receptors, and other proteins.

Comparison with Similar Compounds

Similar Compounds

    Chloromethyl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate: Similar structure but with a phenyl group instead of the tetrahydro-2H-pyran-4-yl moiety.

    Chloromethyl 2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanoate: Contains a methylthio group instead of the tetrahydro-2H-pyran-4-yl moiety.

Uniqueness

Chloromethyl 2-((tert-butoxycarbonyl)amino)-4-(tetrahydro-2H-pyran-4-yl)butanoate is unique due to the presence of the tetrahydro-2H-pyran-4-yl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

chloromethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(oxan-4-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26ClNO5/c1-15(2,3)22-14(19)17-12(13(18)21-10-16)5-4-11-6-8-20-9-7-11/h11-12H,4-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQBFKMWZRQRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1CCOCC1)C(=O)OCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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